molecular formula C8H10FNO B3287287 N-[1-(4-fluorophenyl)ethyl]hydroxylamine CAS No. 84271-13-6

N-[1-(4-fluorophenyl)ethyl]hydroxylamine

Cat. No.: B3287287
CAS No.: 84271-13-6
M. Wt: 155.17 g/mol
InChI Key: UDGVTTIVLBBJBC-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)ethyl]hydroxylamine is a hydroxylamine derivative characterized by a 4-fluorophenyl group attached to an ethylamine backbone.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-6,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGVTTIVLBBJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-fluorophenyl)ethyl]hydroxylamine typically involves the reaction of 4-fluorophenyl ethylamine with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques, such as continuous flow reactors or large-scale batch reactors, to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-fluorophenyl)ethyl]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of this compound oxide.

  • Reduction: Reduction products may include N-[1-(4-fluorophenyl)ethyl]amine.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Drug Discovery :
    • N-[1-(4-fluorophenyl)ethyl]hydroxylamine has been explored as a potential lead compound in drug discovery, particularly for targeting specific biological pathways. Its structural analogs have shown varying degrees of biological activity, which can be optimized through structure-activity relationship (SAR) studies.
  • Biological Interaction Studies :
    • Preliminary studies indicate that this compound interacts with various biological targets, providing insights into its pharmacological profile. Understanding these interactions is crucial for evaluating its therapeutic potential.
  • Peptide Synthesis :
    • The compound has been utilized in solid-phase peptide synthesis (SPPS), where it acts as a protective group for amino acids. Its application in SPPS allows for the efficient construction of peptides while minimizing racemization during the coupling process .
  • Antimicrobial Research :
    • Recent studies have investigated novel chemical entities derived from this compound that exhibit inhibitory effects against Mycobacterium tuberculosis. These findings highlight its potential as a scaffold for developing new antimicrobial agents .
  • Catalysis :
    • This compound has shown promise as a catalyst in various organic reactions, enhancing reaction rates and selectivity due to its unique reactivity profile.

Comparative Analysis with Structural Analogues

To better understand the significance of this compound, it is beneficial to compare it with related compounds:

Compound NameStructureUnique Features
N-(1-phenylethyl)hydroxylamineC₈H₁₁NOLacks fluorine; more hydrophobic properties
N-(1-(3-fluorophenyl)ethyl)hydroxylamineC₈H₁₁FNODifferent fluorine positioning affects reactivity
N-(1-(2-fluorophenyl)ethyl)hydroxylamineC₈H₁₁FNOSimilar structure; potential differences in biological activity

The para-fluorine substituent in this compound distinguishes it from its analogs, potentially enhancing its reactivity and selectivity in biological interactions.

Case Studies and Research Findings

Several notable studies have documented the applications of this compound:

  • Peptide Synthesis Monitoring : A study demonstrated the use of this compound in monitoring solid-phase peptide synthesis via gel-phase 19F^{19}F NMR spectroscopy, indicating its role as a protective group that can be cleaved under specific conditions .
  • Antimycobacterial Activity : High-throughput screening against Mycobacterium tuberculosis revealed that derivatives of this compound exhibited significant antimicrobial activity, suggesting avenues for developing new treatments against resistant strains .
  • Structure-Activity Relationship Studies : Ongoing research focuses on optimizing the chemical properties of analogs derived from this compound to improve their efficacy and reduce toxicity in therapeutic applications .

Mechanism of Action

The mechanism by which N-[1-(4-fluorophenyl)ethyl]hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Substituents/Modifications CAS Number Key Functional Group Reference
(NZ)-N-[1-(4-Fluorophenyl)ethylidene]hydroxylamine Ethylidene group (C=N) 329-79-3 Oxime (C=N-OH)
Ethanone, 1-(4-fluorophenyl)-2-(methylthio)-, oxime Methylthio group on ethylidene chain 823181-73-3 Thioether-oxime
N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine Trifluoromethyl group, methylamine 574731-05-8 Amine (-NH-CH3)
1-(4-Fluorophenyl)propan-2-amine Propylamine backbone Primary amine (-NH2)
ASTEMIZOLE Benzimidazole-piperidinyl complex Benzimidazole-amine

Key Observations:

  • Backbone Variations : The target compound’s ethyl-hydroxylamine structure differs from ethylidene oximes (e.g., CAS 329-79-3) and propylamines (e.g., 1-(4-fluorophenyl)propan-2-amine) in oxidation state and functional group reactivity .
  • Substituent Effects : Electron-withdrawing groups like trifluoromethyl (CAS 574731-05-8) enhance lipophilicity and metabolic stability compared to the parent fluorophenyl group .
  • Complexity : ASTEMIZOLE () incorporates the fluorophenyl group into a larger benzimidazole-piperidinyl framework, demonstrating how hydroxylamine derivatives can be integrated into bioactive scaffolds .

Table 2: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Hazards (GHS) Synthesis Route
N-[1-(4-Fluorophenyl)ethyl]hydroxylamine C8H10FNO 155.17 g/mol No classified hazards Not explicitly reported
(NZ)-N-[1-(4-Fluorophenyl)ethylidene]hydroxylamine C8H9FNO 154.16 g/mol Unclassified (no data) Likely via condensation
N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine C10H12F3N 203.21 g/mol Fe-catalyzed alkylation

Key Findings:

Pharmacological Relevance

  • ASTEMIZOLE (): A fluorophenyl-containing antihistamine, highlighting the role of fluorinated aromatic groups in enhancing receptor binding and selectivity .
  • Hydroxylamine Derivatives: Used as intermediates in synthesizing azetidinones () and chiral ligands (), indicating versatility in drug discovery and catalysis .

Industrial Use Cases

  • Safety Data Sheets (): Ethylidene hydroxylamine derivatives are handled under standard organic compound protocols, emphasizing stability under inert conditions .
  • Scalable Synthesis : and highlight Fe-catalyzed and condensation methods for structurally related amines, suggesting adaptable protocols for large-scale production .

Biological Activity

N-[1-(4-fluorophenyl)ethyl]hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and implications in therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C₈H₁₀FNO, characterized by a hydroxylamine functional group attached to a substituted ethyl chain with a para-fluorophenyl moiety. The presence of the para-fluorine substituent is believed to influence its electronic properties, potentially enhancing its reactivity and biological interactions compared to structurally similar compounds.

Synthesis Methods

The synthesis of this compound has been documented through various methods, which include:

  • Reduction of Nitro Compounds : Utilizing reducing agents to convert nitro derivatives into hydroxylamines.
  • Direct Amination : Reaction of para-fluorophenyl ethyl halides with hydroxylamine derivatives.

These synthetic pathways highlight the compound's accessibility for research purposes and further development in drug discovery.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits interactions with various biological targets, particularly enzymes involved in metabolic pathways. The compound's reactivity suggests potential applications as an inhibitor or modulator in enzymatic functions.

Interaction Studies

Recent investigations have focused on the compound's interaction with specific enzymes:

  • Enzyme Inhibition : Preliminary data suggest that this compound may inhibit certain enzymes critical for pathogen survival, such as those involved in the methylerythritol phosphate (MEP) pathway in Mycobacterium tuberculosis and Plasmodium falciparum .

Case Studies

  • Antimicrobial Activity : In studies assessing the efficacy against Mycobacterium tuberculosis, analogs of this compound demonstrated promising inhibitory effects on key metabolic enzymes, indicating potential as a therapeutic agent against tuberculosis .
  • Anticancer Potential : Research into similar hydroxylamine derivatives has shown varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with structural similarities have displayed IC50 values in the micromolar range against several cancer types, suggesting that modifications to the hydroxylamine structure could enhance anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • Electron-Donating Groups (EDGs) : The introduction of EDGs significantly enhances biological activity, while electron-withdrawing groups (EWGs) tend to diminish it.
  • Fluorine Positioning : The para position of the fluorine atom plays a crucial role in determining the compound's reactivity and biological profile compared to other positional isomers .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals significant differences in biological activity based on substituent positioning and electronic properties:

Compound NameStructureUnique FeaturesBiological Activity
N-(1-phenylethyl)hydroxylamineC₈H₁₁NOLacks fluorine; more hydrophobic propertiesModerate activity
N-(1-(3-fluorophenyl)ethyl)hydroxylamineC₈H₁₁FNODifferent fluorine positioning affects reactivityVariable activity
N-(1-(2-fluorophenyl)ethyl)hydroxylamineC₈H₁₁FNOSimilar structure; potential differences in biological activityUnder investigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(4-fluorophenyl)ethyl]hydroxylamine
Reactant of Route 2
N-[1-(4-fluorophenyl)ethyl]hydroxylamine

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